molecular formula C16H25N3O2 B2482323 (1R*,4R*)-tert-Butyl N-[4-(pyridin-2-ylamino)cyclohexyl]carbamate CAS No. 1448854-87-2

(1R*,4R*)-tert-Butyl N-[4-(pyridin-2-ylamino)cyclohexyl]carbamate

Cat. No. B2482323
CAS RN: 1448854-87-2
M. Wt: 291.395
InChI Key: PIAGKSDCIJORIY-JOCQHMNTSA-N
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Description

Synthesis Analysis

The synthesis of related carbamates involves practical and scalable methods, starting from readily available materials. For example, one approach describes the synthesis of a lymphocyte function-associated antigen 1 inhibitor intermediate through an efficient one-pot, two-step telescoped sequence, achieving high purity and yield (Wenjie Li et al., 2012). Another method outlines the enantioselective synthesis of benzyl carbamates using iodolactamization as a key step, demonstrating the synthesis's efficiency and importance for producing potent CCR2 antagonists (C. Campbell et al., 2009).

Molecular Structure Analysis

The molecular structure of related compounds showcases the importance of stereochemistry and functional group positioning in determining the compound's properties and reactivity. For example, the all-cis trisubstituted pyrrolidin-2-one structure was analyzed to determine the relative substitution of the cyclopentane ring, crucial for the synthesis of analogues (H. Weber et al., 1995).

Chemical Reactions and Properties

Chemical reactions involving carbamates often leverage their reactivity for the synthesis of complex molecules. For instance, the chemoselective transformation of amino protecting groups via tert-butyldimethylsilyl carbamates demonstrates the versatility of carbamates in organic synthesis, enabling the conversion of protected amino groups into ester-type compounds under mild conditions (M. Sakaitani & Y. Ohfune, 1990).

Physical Properties Analysis

The physical properties of carbamates, such as solubility, melting point, and crystal structure, are crucial for their handling and application in synthesis. For example, the crystal structure of a carbocyclic analogue of a protected β-d-2-deoxyribosylamine was determined to facilitate the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides (M. Ober et al., 2004).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and functional group transformations, play a pivotal role in the utility of carbamates in synthesis and other applications. The study on the synthesis and characterization of tert-butyl and phenylsulfonylalkyl-N-hydroxycarbamates as N-(Boc) nitrone equivalents highlights their role as building blocks in organic synthesis, showcasing the transformation possibilities of carbamates (Xavier Guinchard et al., 2005).

Scientific Research Applications

Enantioselective Synthesis and Structural Studies

  • The compound is used as an important intermediate for the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides. Its crystal structure helps determine the relative substitution of the cyclopentane ring, which is crucial for understanding its chemical properties and potential applications (Ober et al., 2004).

Synthesis of Stereosiomers for Medicinal Chemistry

  • The compound is involved in the stereoselective synthesis of six stereoisomers of tert-butyl ((1R, 2S, 5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate, which are key intermediates in the synthesis of factor Xa inhibitors. This demonstrates its relevance in the development of therapeutic agents (Wang et al., 2017).

Lithiation and Substitution Reactions

  • The compound undergoes lithiation and subsequent reactions with various electrophiles, leading to the formation of substituted derivatives. This highlights its utility in organic synthesis and the development of novel chemical entities (Smith et al., 2013).

Intermediate in Pharmaceutical Synthesis

  • It serves as an intermediate in the scalable synthesis of (S)-tert-butyl 1-oxo-1-(1-(pyridin-2-yl)cyclopropylamino)propan-2-ylcarbamate, an intermediate in manufacturing lymphocyte function-associated antigen 1 inhibitors. This points to its role in large-scale pharmaceutical production (Li et al., 2012).

Development of CCR2 Antagonists

  • The compound is part of an efficient enantioselective synthesis process for potent CCR2 antagonists. The process involves an iodolactamization, indicating its applicability in complex organic syntheses (Campbell et al., 2009).

Safety and Hazards

The safety and hazards associated with this compound are not specified in the searched resources. It’s important to handle all chemicals with appropriate safety measures, including the use of personal protective equipment and working in a well-ventilated area .

Future Directions

The future directions for the use and study of this compound are not specified in the searched resources. Future directions could include further studies to determine its properties, potential uses, and safety considerations .

properties

IUPAC Name

tert-butyl N-[4-(pyridin-2-ylamino)cyclohexyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3O2/c1-16(2,3)21-15(20)19-13-9-7-12(8-10-13)18-14-6-4-5-11-17-14/h4-6,11-13H,7-10H2,1-3H3,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIAGKSDCIJORIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(CC1)NC2=CC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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